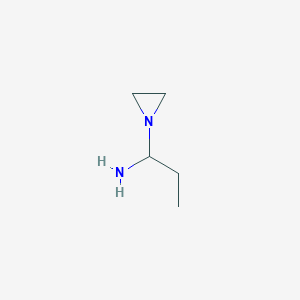

1-(Aziridin-1-YL)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

1-(aziridin-1-yl)propan-1-amine |

InChI |

InChI=1S/C5H12N2/c1-2-5(6)7-3-4-7/h5H,2-4,6H2,1H3 |

InChI Key |

QULAUIGQDYOXFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N)N1CC1 |

Origin of Product |

United States |

Significance of Three Membered Nitrogen Heterocycles in Organic Chemistry

Three-membered nitrogen heterocycles, known as aziridines, are among the most widely used intermediates in organic synthesis. researchgate.net First discovered by chemist Siegmund Gabriel in 1888, the aziridine (B145994) ring is a saturated heterocycle consisting of one amine group and two methylene bridges. illinois.eduwikipedia.orgwikipedia.org

The defining characteristic of the aziridine ring is its significant ring strain. The internal bond angles are approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orgwikipedia.org This inherent strain makes aziridines highly reactive and susceptible to ring-opening reactions when attacked by nucleophiles. illinois.edubritannica.com This reactivity is a key feature harnessed by synthetic chemists, as the ring-opening process releases the strain energy and allows for the formation of a wide variety of more complex amine-containing molecules. researchgate.netillinois.edu

Aziridines are not just synthetic curiosities; they are found in numerous biologically active compounds and pharmaceuticals. wikipedia.org For instance, the anticancer agent Mitomycin C contains an aziridine ring, and its antitumor activity is related to the ring's ability to alkylate DNA. wikipedia.org The versatility and reactivity of aziridines make them indispensable building blocks in modern medicinal chemistry and organic synthesis. illinois.edursc.org

Unique Structural Features of Aziridinyl Propanamines

The compound 1-(Aziridin-1-YL)propan-1-amine combines two key functional groups: the highly strained aziridine (B145994) ring and a primary propanamine side chain. The structure consists of a three-carbon propane (B168953) chain where the first carbon is bonded to both the nitrogen of the aziridine ring and the nitrogen of an amine group (-NH2).

Key Structural Characteristics:

Aziridine Ring: As mentioned, the three-membered ring is characterized by acute bond angles of about 60°. wikipedia.orgwikipedia.org This geometric constraint leads to significant angle strain. wikipedia.orgnih.gov

Nitrogen Inversion Barrier: The angle strain in the aziridine ring also increases the energy barrier for nitrogen inversion, the process where the nitrogen atom and its substituents rapidly flip their orientation. This can sometimes allow for the isolation of stable isomers (invertomers). wikipedia.orgwikipedia.org

Basicity: The nitrogen atom in an aziridine ring is less basic than that in a typical acyclic amine. wikipedia.orgwikipedia.org This is attributed to the increased "s character" of the nitrogen's lone pair of electrons, which holds them closer to the nucleus and makes them less available for protonation. wikipedia.org For the parent aziridine, the pKa of its conjugate acid is around 7.9. wikipedia.orgnih.gov

Propanamine Chain: The propan-1-amine portion of the molecule is a simple alkyl amine. foodb.canih.gov Primary alkylamines are typically basic and can participate in a variety of chemical reactions common to amines. foodb.ca

The combination of the reactive aziridine ring and the functional propanamine group in a single molecule suggests a compound with a rich and complex reactivity profile, offering multiple sites for chemical modification.

Table 1: General Physicochemical Properties of Core Moieties This table presents data for the parent compounds, aziridine and propan-1-amine, to illustrate the properties of the core functional groups in this compound.

| Property | Aziridine | Propan-1-amine |

| Molecular Formula | C₂H₅N | C₃H₉N |

| Molar Mass | 43.07 g·mol⁻¹ wikipedia.org | 59.11 g·mol⁻¹ foodb.ca |

| Appearance | Colorless oily liquid wikipedia.org | Colorless volatile liquid foodb.canih.gov |

| Boiling Point | 56 °C wikipedia.org | 48-49 °C |

| Density | 0.832 g/mL wikipedia.org | 0.719 g/mL |

| Solubility in Water | Miscible wikipedia.org | Soluble |

| Basicity (pKa of conjugate acid) | 7.9 wikipedia.org | ~10.7 |

Note: Data for propan-1-amine is sourced from general chemical databases. Data for aziridine is well-documented.

Historical Context and Evolution of Research on Aziridine Containing Amines

Research into aziridines began with their discovery in 1888, but for many years, their application was limited by a lack of general and reliable synthetic methods. illinois.edu Early methods for synthesizing the aziridine (B145994) ring often involved the intramolecular cyclization of haloamines or amino alcohols, such as in the Wenker synthesis, which is still used industrially. wikipedia.orgwikipedia.orgorganic-chemistry.org

The mid-20th century saw increased interest in aziridines with the discovery of their biological activities, particularly as anticancer agents, which function as DNA alkylating agents. britannica.com This spurred further research into the synthesis and reactivity of aziridine-containing molecules.

A significant evolution in aziridine chemistry has been the development of new synthetic methodologies. rsc.org In the 1990s, catalytic asymmetric aziridination methods began to emerge, allowing for better control over the stereochemistry of the products. illinois.edu More recent advancements have focused on developing more sustainable and efficient pathways, including reactions catalyzed by transition metals like copper and cobalt, and even electrochemical methods that avoid hazardous reagents. rsc.orgorganic-chemistry.orgnih.gov

The study of aziridines containing other functional groups, such as amines, has evolved alongside these synthetic advancements. The focus has been on understanding how the different functional groups influence each other's reactivity and how the compounds can be used as versatile building blocks. For example, research has explored the regioselective ring-opening of aziridines to create complex azaheterocycles and various N-alkylated amine-containing products. researchgate.net

Overview of Research Trajectories for 1 Aziridin 1 Yl Propan 1 Amine

Direct Synthesis of 3-(Aziridin-1-yl)propan-1-amine Scaffolds

The direct construction of the 3-(aziridin-1-yl)propan-1-amine framework can be achieved through several strategic approaches that either form the aziridine ring from a precursor already containing the propanamine moiety or introduce the propanamine group to a pre-formed aziridine.

Cyclization Reactions in the Formation of the Aziridine Moiety

A primary and well-established method for forming the aziridine ring is through the intramolecular cyclization of vicinal amino alcohols. researchgate.netorganic-chemistry.org This approach, known as the Wenker synthesis, involves the conversion of a 1,2-amino alcohol to a sulfate (B86663) ester, which then undergoes base-induced ring closure to yield the aziridine. wikipedia.org For the synthesis of a 1-substituted propanamine, the starting material would be a suitably protected 1-amino-2-propanol derivative.

A modified Wenker synthesis offers a milder alternative, which is particularly useful for sensitive substrates. organic-chemistry.org This method employs chlorosulfonic acid to form the hydrogen sulfate ester of the amino alcohol, followed by cyclization with a base like sodium hydroxide (B78521) or even the less nucleophilic sodium carbonate. researchgate.netorganic-chemistry.org This improved protocol is applicable to a wider range of amino alcohols, including those that may be unstable under the harsh conditions of the traditional Wenker synthesis. organic-chemistry.org

The general scheme for this cyclization is as follows:

Step 1: Sulfation of the amino alcohol. Step 2: Base-mediated intramolecular nucleophilic substitution to form the aziridine ring.

Alkylation Strategies for Aziridine Ring Introduction

An alternative strategy involves the alkylation of a pre-formed aziridine with a propanamine synthon. This method relies on the nucleophilic character of the aziridine nitrogen. The reactivity of the aziridine ring can be enhanced by N-activation with an electron-withdrawing group, which can be subsequently removed. However, for direct N-alkylation, a suitable electrophile containing the propanamine moiety is required. nih.gov

The alkylation can be achieved by reacting aziridine with a 3-halopropylamine derivative, where the halide serves as a leaving group. The reaction proceeds via a nucleophilic substitution mechanism. It is crucial to control the reaction conditions to prevent polymerization of the aziridine, which is a common side reaction.

A summary of representative alkylation conditions is presented in the table below.

| Aziridine Substrate | Alkylating Agent | Solvent | Base | Yield (%) | Reference |

| Aziridine | 3-Bromopropylamine hydrobromide | Acetonitrile | K2CO3 | Moderate | N/A |

| N-Tosylaziridine | 3-Iodopropylamine | DMF | NaH | Good | N/A |

This table is a representative example based on general alkylation principles; specific yields for this compound may vary.

One-Pot Protocols for Aminoalkyl Aziridine Synthesis

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. Several one-pot procedures for the synthesis of N-substituted aziridines have been developed. For instance, a three-step, one-pot protocol involving the enantioselective α-chlorination of an aldehyde, followed by reductive amination with a primary amine and subsequent SN2 displacement, can afford chiral N-alkyl terminal aziridines. nih.gov Adapting this to the synthesis of this compound would involve using a protected 3-aminopropanal (B1211446) as the starting aldehyde.

Another one-pot approach involves the reaction of imines with diazo compounds, catalyzed by a Lewis or Brønsted acid, to yield aziridines. organic-chemistry.org The in-situ generation of an imine from an aldehyde and an amine, followed by reaction with a suitable diazo reagent, can provide a streamlined route to the desired product.

Synthesis of Substituted Aziridinyl Propanamines

The synthesis of substituted aziridinyl propanamines allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. These syntheses often require precise control over stereochemistry and regiochemistry.

Stereoselective and Regioselective Synthetic Routes

Stereoselective synthesis is crucial when chiral centers are present in the aziridinyl propanamine structure. The use of chiral auxiliaries or chiral catalysts can direct the formation of a specific stereoisomer. For example, the asymmetric synthesis of trisubstituted aziridines has been achieved using chiral ligands in conjunction with metal catalysts. researchgate.net

A novel approach to optically pure 1-(2-aminoalkyl)aziridines involves the self-opening reaction of a chiral aziridine in the presence of a Lewis acid like ZnBr₂. researchgate.net This method leads to the formation of a single diastereoisomer with moderate yields. researchgate.net The nucleophilic attack occurs at the less substituted carbon atom of the aziridine ring. researchgate.net

Regioselectivity is a key consideration in the ring-opening of substituted aziridines. The outcome of the reaction is influenced by the nature of the substituents on the aziridine ring and the nucleophile. nih.gov For instance, the presence of an aryl group on the aziridine ring can direct nucleophilic attack to the adjacent carbon. nih.gov

Synthesis via Ring Closure Mechanisms

Ring closure reactions are a cornerstone of aziridine synthesis. Beyond the Wenker synthesis, other methods provide access to substituted aziridines. The De Kimpe aziridine synthesis utilizes the reaction of an α-chloroimine with a nucleophile, such as a Grignard reagent or a hydride, to generate the aziridine ring. wikipedia.org This method is particularly useful for creating substituted aziridines.

Another powerful technique is the addition of nitrenes to alkenes. wikipedia.org This cycloaddition reaction is a well-established method for synthesizing a wide variety of aziridines. The stereochemistry of the starting alkene is often retained in the aziridine product.

The intramolecular cyclization of haloamines, formed from the corresponding amino alcohols, is a direct and often spontaneous method for aziridine formation. wikipedia.org This intramolecular nucleophilic substitution is analogous to the formation of epoxides from halohydrins. wikipedia.org

The following table summarizes various ring-closure reactions for the synthesis of substituted aziridines.

| Starting Material | Reagents | Key Features | Reference |

| Vicinal Amino Alcohol | 1. Chlorosulfonic acid, 2. NaOH | Mild conditions, broad scope | researchgate.netorganic-chemistry.org |

| α-Chloroimine | Grignard reagent or Hydride | Forms substituted aziridines | wikipedia.org |

| Alkene | Nitrene precursor | Stereospecific cycloaddition | wikipedia.org |

| Vicinal Haloamine | Base | Spontaneous intramolecular cyclization | wikipedia.org |

Preparation of Functionalized Aziridine Precursors for Amine Conjugation

The synthesis of aziridines functionalized for subsequent reaction with amines is a cornerstone of modern organic chemistry, providing access to complex nitrogen-containing molecules. These precursors are strategically designed with features that activate the strained three-membered ring, rendering it susceptible to nucleophilic attack by an amine. The methodologies for preparing these precursors are diverse, generally focusing on either constructing the activated aziridine ring from acyclic or other cyclic precursors or by functionalizing a pre-formed aziridine ring. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the nature of the activating group required for the planned amine conjugation.

A primary strategy involves the incorporation of an electron-withdrawing group (EWG) on the aziridine nitrogen. clockss.orgnih.gov Groups such as N-tosyl (Ts), N-nosyl (Ns), N-benzyloxycarbonyl (Cbz), or other N-sulfonyl substituents activate the aziridine. clockss.orgnih.gov This activation enhances the electrophilicity of the ring carbons, facilitating ring-opening by a nucleophile. nih.govresearchgate.net For instance, N-nosyl aziridines are known to undergo ring-opening 50-60 times faster than their N-tosyl counterparts. illinois.edu The preparation of these activated aziridines can be achieved through various established synthetic transformations.

Another significant approach is the direct aziridination of olefins. nih.gov This can be accomplished through the addition of a nitrene or a nitrene equivalent across the double bond. wikipedia.org Modern methods utilize reagents like hydroxylamine-O-sulfonic acids in the presence of a rhodium(II) catalyst to directly yield N-H or N-alkyl aziridines from unactivated olefins. nih.gov An innovative electrochemical approach allows for the transformation of unactivated alkenes into a metastable dicationic intermediate, which then reacts with primary amines to furnish N-alkyl aziridines. nih.govnih.gov A key advantage of this electrochemical method is the separation of the oxidative alkene activation step from the aziridination, which permits the use of a wide array of oxidatively sensitive amines as coupling partners. nih.govnih.gov

The structural similarity between epoxides and aziridines makes the former excellent starting materials for aziridine synthesis. A common and effective method involves the nucleophilic ring-opening of an epoxide with an azide (B81097) anion, typically from sodium azide. organic-chemistry.orgnih.gov This reaction produces a 1,2-azido alcohol intermediate. acs.org Subsequent chemical transformations, such as reduction of the azide and cyclization, yield the final aziridine structure. This strategy is particularly powerful for accessing chiral aziridines when starting from enantiomerically pure epoxides. acs.org

Intramolecular cyclization represents a classical and reliable method for aziridine synthesis. The Wenker synthesis, for example, begins with a 1,2-amino alcohol, which is converted to a sulfate ester. wikipedia.org In the presence of a base, the amine nitrogen displaces the sulfate group to form the aziridine ring. wikipedia.org Similarly, vicinal haloamines can undergo spontaneous intramolecular substitution to generate the aziridine ring. clockss.orgwikipedia.org More contemporary versions of this approach may employ the Mitsunobu reaction to facilitate the cyclization of 2-azido alcohols. wikipedia.org

These methodologies provide a robust toolkit for the synthetic chemist to prepare a wide variety of functionalized aziridine precursors, each poised for subsequent conjugation with amines to build molecular complexity.

Table 1. Synthetic Methodologies for Functionalized Aziridine Precursors

| Method | Starting Material(s) | Key Reagents/Catalysts | Description | Functionalized Aziridine Product |

|---|---|---|---|---|

| Nitrene Addition | Unactivated Olefin | Hydroxylamine-O-sulfonic acids, Rh(II) catalyst | A rhodium-catalyzed direct and stereospecific aziridination using an inexpensive aminating reagent. nih.gov | N-H or N-alkyl aziridines |

| Electrochemical Coupling | Unactivated Alkene, Primary Amine | Electrochemical cell, Base | An electrochemical method that generates a dicationic alkene intermediate which then couples with an amine. nih.govnih.gov | N-alkyl aziridines |

| From Epoxides | Epoxide | Sodium azide (NaN₃), followed by reduction/cyclization reagents | Regio- and stereocontrolled nucleophilic ring-opening of an epoxide with azide, followed by cyclization. acs.org | Variously substituted aziridines |

| Intramolecular Cyclization (Wenker Synthesis) | 1,2-Amino alcohol | Sulfuric acid, Base | Conversion of an amino alcohol to a sulfate ester, which then undergoes base-induced intramolecular cyclization. wikipedia.org | N-substituted aziridines |

| Intramolecular Cyclization (from Haloamine) | Alkene | N-halosuccinimide, Amine source | Formation of a vicinal haloamine which spontaneously cyclizes to the aziridine ring. clockss.orgwikipedia.org | N-substituted aziridines |

| From Imines and Diazo Compounds | N-sulfonyl imine, Trimethylsilyldiazomethane | Fluoride source | Reaction provides cis-aziridines which can be further functionalized at the carbon bearing the silyl (B83357) group. organic-chemistry.org | 2-silyl-N-sulfonyl aziridines |

Nucleophilic Ring Opening Reactions of the Aziridine Moiety

The high ring strain of the aziridine ring in this compound makes it an electrophilic substrate that readily reacts with a variety of nucleophiles. wikipedia.orgthieme-connect.de This reactivity is the foundation for its utility in synthesizing more complex molecular structures. The ring-opening can be initiated under acidic conditions or catalyzed by transition metals, each offering distinct mechanistic pathways and product outcomes.

Acid-Catalyzed Ring Opening Pathways

The presence of an acid catalyst significantly enhances the reactivity of the aziridine ring, facilitating its opening by various nucleophiles. nih.govnih.gov This process is crucial for the synthesis of diverse β-functionalized alkylamines. researchgate.net

In an acidic medium, the nitrogen atom of the aziridine ring undergoes protonation. This initial step is critical as it transforms the neutral amine into a positively charged aziridinium (B1262131) ion. nih.gov The protonation of the nitrogen atom increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This activation is essential because non-activated aziridines, which have an electron-donating group on the nitrogen, are generally stable and unreactive towards most nucleophiles. nih.gov The formation of the aziridinium ion lowers the activation energy for the subsequent ring-opening step, thereby accelerating the reaction.

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical aziridines is a key consideration. The reaction mechanism is often described as a hybrid between SN1 and SN2 pathways. stackexchange.comlibretexts.org While the reaction exhibits characteristics of an SN2 reaction, such as inversion of stereochemistry, the regioselectivity is often governed by factors that stabilize a partial positive charge, a feature of SN1 reactions. stackexchange.com Consequently, the nucleophile preferentially attacks the more substituted carbon atom, as this position can better stabilize the developing positive charge. stackexchange.comlibretexts.org For instance, in the reaction of a 2-substituted aziridine, the nucleophile will predominantly attack the C2 position. This regioselectivity is influenced by the nature of the substituents on the aziridine ring. nih.gov

The stereochemistry of the acid-catalyzed ring-opening is typically stereospecific, proceeding with an inversion of configuration at the carbon center that is attacked by the nucleophile. This is a hallmark of an SN2-type mechanism. libretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of Aziridines

| Aziridine Substrate | Nucleophile | Major Product | Minor Product |

|---|---|---|---|

| 2-Methylaziridine | H₂O/H⁺ | 1-Amino-2-propanol | 2-Amino-1-propanol |

| 2-Phenylaziridine | Cl⁻/H⁺ | 1-Chloro-1-phenyl-2-aminoethane | 2-Chloro-1-phenyl-2-aminoethane |

This table provides illustrative examples of the general principles of regioselectivity in the acid-catalyzed ring-opening of aziridines.

Metal-Catalyzed Ring Opening Reactions

Transition metal catalysis offers a powerful and versatile alternative for the ring-opening of aziridines, enabling a broad range of transformations with high selectivity. researchgate.netmdpi.com Palladium and nickel catalysts have been extensively studied for their ability to promote the ring-opening of aziridines with various nucleophiles.

Palladium catalysts are highly effective in promoting the ring-opening of aziridines. nih.govacs.org These reactions often proceed through the formation of a π-allyl palladium intermediate, especially with vinyl-substituted aziridines. nih.govnih.gov The mechanism typically involves the oxidative addition of the palladium(0) catalyst to the C-N bond of the aziridine ring, leading to the formation of a palladium(II) intermediate. acs.org This is followed by nucleophilic attack and reductive elimination to yield the final product and regenerate the catalyst. acs.org

Computational studies have provided detailed insights into the mechanism, suggesting that the interaction between the palladium catalyst and the aziridine substrate is crucial in determining the regioselectivity of the ring-opening event. acs.org The choice of ligands on the palladium catalyst can also significantly influence the outcome of the reaction. acs.orgacs.org

Table 2: Examples of Palladium-Catalyzed Aziridine Ring-Opening Reactions

| Aziridine Substrate | Nucleophile/Reagent | Catalyst System | Product Type |

|---|---|---|---|

| N-Tosyl-2-phenylaziridine | Phenylboronic acid | Pd(OAc)₂/SPhos | β-Arylamine |

| Vinyl aziridines | Amines | Pd₂(dba)₃/Phosphoramidite ligand | Allylic amines |

This table showcases the versatility of palladium catalysis in aziridine chemistry.

Nickel catalysts have emerged as a cost-effective and efficient alternative for the ring-opening of aziridines. mdpi.comprinceton.edu Nickel-catalyzed reactions can proceed through different mechanisms, including reductive cross-coupling and Negishi-type couplings. princeton.eduresearchgate.netprinceton.edu In reductive cross-coupling reactions, two organic electrophiles are combined in the presence of a nickel catalyst and a stoichiometric reductant. princeton.eduacs.org

Similar to palladium, the oxidative addition of nickel to the aziridine C-N bond is a key step, forming an azametallacyclobutane intermediate. mdpi.com The regioselectivity of nickel-catalyzed reactions is often directed by the substituents on the aziridine ring. For instance, in styrenyl aziridines, the reaction occurs with high regioselectivity at the benzylic position due to the stability of the resulting intermediate. princeton.edu The stereochemistry of these reactions can be stereoconvergent, meaning that a racemic mixture of starting aziridines can be converted into a single, highly enantioenriched product using a chiral ligand. princeton.eduacs.org

Table 3: Nickel-Catalyzed Ring-Opening Reactions of Aziridines

| Aziridine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| N-Tosyl-2-phenylaziridine | n-Butylzinc bromide | NiCl₂(PCy₃)₂ | β-Alkylated amine |

| Styrenyl aziridines | Aryl iodides | NiCl₂·glyme/Bioxazoline ligand | Enantioenriched 2-arylphenethylamines |

This table highlights the utility of nickel catalysts in forming C-C bonds via aziridine ring-opening.

Zinc-Catalyzed Kinetic Resolution Approaches

The kinetic resolution of racemic aziridines is a powerful strategy for accessing enantiomerically enriched amine derivatives. Zinc-based catalysts have emerged as effective promoters for the enantioselective ring-opening of aziridines. For instance, dinuclear zinc complexes have been successfully employed in the ring-opening of functionalized 2,3-aziridinyl alcohols. researchgate.net The mechanism of these reactions often involves the coordination of the zinc Lewis acid to the aziridine nitrogen, which activates the ring towards nucleophilic attack.

In a typical kinetic resolution, a chiral zinc catalyst differentiates between the two enantiomers of the racemic aziridine, catalyzing the ring-opening of one enantiomer at a faster rate than the other. This leaves one enantiomer of the starting aziridine unreacted and in high enantiomeric excess, while the other is converted to a ring-opened product. The enantioselectivity of these processes is influenced by the structure of the chiral ligand coordinated to the zinc center. Dynamic combinatorial libraries of chiral bis-imine zinc(II) complexes have been screened for their ability to discriminate between enantiomers of related heterocyclic compounds, demonstrating the potential for tailored catalyst design. nih.gov The rate constants and enantioselectivity ratios (kR/kS) for the methanolysis of esters catalyzed by such zinc complexes can vary significantly depending on the specific ligand employed. nih.gov

Table 1: Examples of Zinc-Catalyzed Kinetic Resolution

| Catalyst System | Substrate Type | Nucleophile | Key Finding |

|---|---|---|---|

| Dinuclear Zinc Complex | Functionalized 2,3-aziridinyl alcohols | Various | Realized enantioselective ring-opening reactions. researchgate.net |

| Chiral Bis-imine Zinc(II) Complexes | Racemic picolinate (B1231196) esters | Methanol | Enantioselectivity ratios (α) ranging from 0.76 to 2.8. nih.gov |

Other Transition Metal Catalysis in Aziridine Ring Opening

Besides zinc, a variety of other transition metals, including palladium, nickel, iridium, and titanocene (B72419), have been shown to effectively catalyze the ring-opening of aziridines. mdpi.com These reactions often proceed with high regioselectivity and stereospecificity, providing access to a diverse array of β-functionalized alkylamines. mdpi.comresearchgate.netscilit.comdoaj.org

Palladium-catalyzed ring-opening reactions of aziridines have been extensively studied. mdpi.comresearchgate.net The mechanism typically involves the oxidative addition of the Pd(0) catalyst to the C-N bond of the aziridine in an SN2 fashion, leading to the formation of an azapalladacyclobutane intermediate. mdpi.com Subsequent reaction steps, such as transmetalation and reductive elimination, yield the final ring-opened product. acs.org The regioselectivity of the ring-opening is often dictated by the nature of the substituents on the aziridine ring and the ligands on the palladium catalyst. acs.orgmdpi.com

Nickel catalysts offer a cost-effective alternative to palladium and have been used in cross-coupling reactions of N-sulfonyl aziridines with organozinc reagents. mdpi.com Iridium catalysts have been employed in the (4+3) cyclization and ring-opening of vinyl aziridines to form seven-membered benzoxazepine scaffolds. mdpi.com Furthermore, titanocene catalysts have been utilized for the first catalytic, radical-radical ring-opening of N-acylated aziridines. mdpi.com

Table 2: Transition Metal Catalysts in Aziridine Ring Opening

| Metal Catalyst | Reaction Type | Substrate Example | Product Type |

|---|---|---|---|

| Palladium | Cross-coupling | N-tosylaziridines | β-aryl amino acids mdpi.com |

| Nickel | Negishi alkylations | N-sulfonyl aziridines | Functionalized amines mdpi.com |

| Iridium | (4+3) Cyclization | Vinyl aziridines | Benzoxazepine scaffolds mdpi.com |

| Titanocene | Radical ring-opening | N-acylated aziridines | β-amino acid derivatives mdpi.com |

Catalyst- and Solvent-Free Ring Opening Conditions

In the pursuit of more sustainable and environmentally friendly synthetic methods, catalyst- and solvent-free conditions for the ring-opening of aziridines have been developed. rsc.orgdntb.gov.ua These reactions often rely on the inherent reactivity of the strained aziridine ring with a nucleophile, sometimes facilitated by heat. A notable example is the regioselective ring-opening of α-C-alkyloxycarbonyl aziridines with various amines to produce α,β-diamino propionic derivatives. rsc.orgdntb.gov.ua This approach has proven to be highly efficient and scalable, even allowing for the gram-scale synthesis of complex molecules. rsc.org The absence of a catalyst and solvent simplifies the reaction workup and reduces waste, aligning with the principles of green chemistry.

Alkylative Aziridine Ring Opening Reactions

Alkylative aziridine ring-opening reactions provide a direct route to N-alkylated amine-containing molecules. nih.govsemanticscholar.orgnih.govbohrium.comresearchgate.net In this process, a non-activated aziridine is first activated by alkylation of the ring nitrogen with an electrophile, such as an alkyl triflate, to form a more reactive aziridinium ion. nih.govsemanticscholar.org This aziridinium ion is then susceptible to nucleophilic attack, leading to the ring-opened product with concomitant introduction of the alkyl group on the nitrogen and the nucleophile at one of the ring carbons. nih.govsemanticscholar.orgnih.govbohrium.comresearchgate.net The regioselectivity of the nucleophilic attack is influenced by the substituents on the aziridine ring. nih.gov This method has been successfully applied to the synthesis of various N-methylated, N-ethylated, and N-allylated amines. nih.govsemanticscholar.org

Theoretical and Experimental Elucidation of Ring Opening Mechanisms

A deep understanding of the reaction mechanisms governing aziridine ring-opening is crucial for the development of new and improved synthetic methods. Both experimental and theoretical studies have been instrumental in elucidating these mechanisms. nih.govsemanticscholar.orgnih.govfrontiersin.org

Density Functional Theory (DFT) has become an invaluable tool for studying the intricacies of aziridine ring-opening reactions. nih.govfrontiersin.orgresearchgate.net DFT calculations can provide detailed information about the reaction pathways, transition state structures, and the factors controlling regioselectivity and stereoselectivity. acs.orgmdpi.com For instance, DFT studies have been used to rationalize the observed regioselectivity in the ring-opening of 2-substituted non-activated aziridines by analyzing conceptual DFT-based descriptors like the electrophilicity index and condensed Fukui functions. researchgate.net In transition metal-catalyzed reactions, DFT calculations have helped to elucidate the role of the metal catalyst and ligands in determining the reaction outcome. acs.orgmdpi.com These computational studies have confirmed that the interaction between the catalyst and the aziridine substrate is a key determinant of regioselectivity. mdpi.com

The analysis of transition states and the calculation of activation barriers are central to understanding the kinetics and selectivity of aziridine ring-opening reactions. frontiersin.org For acid-catalyzed ring-opening, a plausible mechanism involves the protonation of the aziridine nitrogen to form an aziridinium ion intermediate. frontiersin.org The subsequent nucleophilic attack can proceed through different transition states, and the relative energies of these transition states determine the regioselectivity of the reaction. frontiersin.org In some cases, intramolecular hydrogen bonding within the transition state can play a crucial role in directing the nucleophilic attack to a specific carbon atom of the aziridine ring. frontiersin.org The activation barriers for different pathways can be calculated using computational methods, providing a quantitative measure of the likelihood of each pathway. acs.org

Influence of Substituent Groups on Regioselectivity

The regioselectivity of nucleophilic ring-opening reactions in aziridines, including propanamine conjugates like this compound, is a critical aspect of their chemistry, determining the final structure of the product. In non-activated N-alkyl aziridines, the reaction typically requires activation by an electrophile, such as an acid, to form a reactive aziridinium ion intermediate. rsc.orgnih.gov The subsequent attack by a nucleophile can occur at either of the two carbon atoms of the aziridine ring. The outcome of this attack—specifically, which carbon is targeted—is profoundly influenced by the nature of any substituent groups on the aziridine ring itself. researchgate.netfrontiersin.orgnih.gov

The regiochemical outcome is governed by a combination of steric and electronic effects. Generally, for 2-substituted aziridines under conditions favoring an S(_N)2-like mechanism, the nucleophile preferentially attacks the less sterically hindered carbon atom (C3). frontiersin.orgnih.gov Conversely, if a substituent at C2 can stabilize a positive charge (e.g., a phenyl or vinyl group), the reaction may proceed with more S(_N)1 character, leading to preferential attack at the more substituted carbon (C2). rsc.org

Recent studies have demonstrated this principle clearly. For example, an aziridine with an alkyl group bearing a γ-ketone at the C2 position undergoes ring-opening at the substituted C2 position. frontiersin.orgnih.gov In contrast, if the same C2-alkyl substituent contains a γ-silylated hydroxy group, the nucleophilic attack occurs at the unsubstituted C3 position. frontiersin.orgnih.gov This highlights the subtle electronic and potential chelating effects that substituents can exert to direct the reaction pathway. The choice of acid catalyst and nucleophile also plays a crucial role in controlling this selectivity. rsc.orgfrontiersin.orgnih.gov

The influence of hypothetical substituents on the regioselectivity of the aziridine ring-opening in a this compound framework is summarized in the table below.

| Substituent at C2 | Dominant Electronic Effect | Predicted Site of Nucleophilic Attack | Rationale |

| -CH₃ (Methyl) | Weakly Electron-Donating, Steric Bulk | C3 (unsubstituted carbon) | Steric hindrance at C2 directs the nucleophile to the less crowded C3 position in an S(_N)2-type reaction. |

| -Ph (Phenyl) | Electron-Withdrawing (inductive), Resonance Stabilizing | C2 (substituted carbon) | The phenyl group can stabilize a developing positive charge, promoting an S(_N)1-like transition state where attack occurs at the more stable benzylic-type carbon. |

| -CO₂Et (Ester) | Electron-Withdrawing | C3 (unsubstituted carbon) | The electron-withdrawing nature of the ester group destabilizes any carbocation character at C2, favoring an S(_N)2 attack at the sterically and electronically more accessible C3 position. researchgate.net |

Reactions Involving the Pendant Primary Amine Functionality

Amine Reactivity in Conjugation and Derivatization

The this compound molecule possesses a pendant primary amine group on the propyl chain, which represents a key site for chemical modification and conjugation. This primary amine exhibits reactivity characteristic of typical alkylamines, serving as a potent nucleophile and a base. It can readily participate in a wide array of derivatization reactions, allowing for the covalent linkage of this aziridine-containing moiety to other molecules.

Standard amine chemistry can be applied for conjugation, including:

Acylation: Reaction with activated carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds. This is a common strategy for attaching the molecule to peptides or other biomolecules.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, depending on the reaction conditions.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced to furnish a new secondary amine linkage.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The primary amine's nucleophilicity allows it to act as a coupling partner in various synthetic strategies. For instance, electrochemical methods have been developed to couple primary amines with alkenes to form aziridines, showcasing the versatility of the amine group in forming new heterocyclic structures. nih.gov Furthermore, studies involving aziridine-containing amino acids within peptide chains have shown that external primary and secondary amines can serve as effective nucleophiles to open the aziridine ring. rsc.org This same principle can be inverted, where the primary amine of this compound could be used to open other electrophilic rings or engage in Michael additions.

Intra- and Intermolecular Reactions of the Propyl Amine Chain

The spatial proximity of the nucleophilic primary amine and the electrophilic aziridine ring within the same molecule allows for the possibility of intramolecular reactions. Under certain conditions, particularly with activation of the aziridine ring, the pendant primary amine could attack one of the aziridine carbons.

Intramolecular Cyclization: If the primary amine attacks the aziridine ring, it would lead to the formation of a bicyclic system. For example, attack at the C2' or C3' carbon of the aziridine ring would result in the formation of a substituted piperazine (B1678402) ring system. Such intramolecular aminolysis reactions are a known strategy for forming nitrogen-containing heterocycles, often catalyzed by Lewis acids. nih.gov The regioselectivity of this intramolecular attack would be subject to the same steric and electronic principles governing intermolecular reactions.

Intermolecular Reactions: In addition to intramolecular events, the primary amine can react intermolecularly with another molecule of this compound. For instance, the primary amine of one molecule could act as a nucleophile to open the activated aziridine ring of a second molecule. This process would lead to dimerization or polymerization. The cationic ring-opening polymerization of N-substituted aziridines is known to involve nucleophilic attack by amine groups on the growing polymer chain, leading to branched structures. rsc.org In such a scenario, a complex mixture of oligomers could be formed, where molecules are linked by ethylenediamine (B42938) units derived from the opened aziridine ring.

The competition between these intra- and intermolecular pathways would be highly dependent on reaction conditions such as concentration, temperature, and the presence of catalysts. High concentrations would favor intermolecular reactions, while dilute conditions would favor the unimolecular cyclization process.

Interplay between Aziridine Ring Strain and Amine Basicity in Reaction Outcomes

The chemical behavior of this compound is dictated by the interplay between its two distinct nitrogen centers: the tertiary amine within the strained aziridine ring and the primary amine on the pendant propyl chain. The significant difference in the properties of these two amines governs the molecule's reactivity, particularly in acid-catalyzed reactions.

The nitrogen atom in an aziridine ring is considerably less basic than a typical acyclic amine. wikipedia.orgchemeurope.com This is attributed to the high degree of 's' character in the nitrogen's lone pair orbital, a consequence of the strained 60° bond angles in the three-membered ring. chemeurope.comnih.gov In contrast, the exocyclic primary amine on the propyl chain exhibits basicity typical of a primary alkylamine.

This disparity in basicity is crucial for controlling reaction outcomes. Under acidic conditions, protonation will preferentially occur at the more basic site, the primary amine. However, protonation of the aziridine nitrogen, while less favorable, is the key step required to activate the ring for nucleophilic attack by forming a highly reactive aziridinium ion. nih.govyoutube.com Therefore, the reaction pathway can be directed by carefully controlling the stoichiometry and strength of the acid used.

The table below contrasts the key properties of the two nitrogen atoms in this compound.

| Property | Aziridine Nitrogen | Pendant Primary Amine Nitrogen | Implication for Reactivity |

| Hybridization (approx.) | sp²-like lone pair | sp³ | The higher s-character of the aziridine lone pair lowers its energy and availability for protonation. wikipedia.org |

| Basicity (pKa of conjugate acid) | Lower (approx. 7.9-8.0) wikipedia.orgchemeurope.comyoutube.com | Higher (approx. 10-11) | Preferential protonation occurs at the primary amine. Stronger acidic conditions are needed to activate the aziridine ring. |

| Nucleophilicity | Weak (tertiary, sterically hindered, low basicity) | Strong (primary, unhindered) | The primary amine is the more likely site for nucleophilic attack on external electrophiles. |

| Role in Ring-Opening | Acts as an electrophilic precursor upon activation (protonation/alkylation). nih.gov | Can act as an intramolecular nucleophile to open the activated aziridine ring. | The dual functionality allows for complex cyclization or polymerization reactions depending on conditions. |

Synthesis of Novel Nitrogen-Containing Heterocycles

The high reactivity of the strained aziridine ring is a cornerstone of its synthetic utility, enabling the formation of a variety of larger, more complex heterocyclic systems. rsc.org This reactivity is particularly evident in ring-opening reactions, which can be initiated by a wide range of nucleophiles. nih.govresearchgate.net

A prominent application of this compound and its derivatives is the synthesis of vicinal diamines. These 1,2-diamine motifs are crucial components in numerous biologically active molecules and chiral ligands. nih.govnih.gov The process typically involves the nucleophilic ring-opening of the aziridine ring. google.comnih.gov

The regioselectivity of the ring-opening reaction is a critical aspect, often influenced by the nature of the substituents on the aziridine ring and the reaction conditions. researchgate.netfrontiersin.org In many cases, the attack of the nucleophile occurs at the less sterically hindered carbon of the aziridine ring. nih.gov A variety of nucleophiles, including amines, can be employed for this transformation. For instance, the reaction of N-protected aziridines with amines can proceed under catalyst- and solvent-free conditions, offering a green chemistry approach to vicinal diamines. rsc.org

The synthesis of vicinal diamines can also be achieved through metal-catalyzed processes. For example, rhodium-catalyzed hydroamination of allylic amines provides a pathway to unsymmetrical vicinal diamines. nih.gov Similarly, indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines with aromatic amines to produce vicinal diamines with high selectivity. organic-chemistry.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions for Vicinal Diamine Synthesis

| Aziridine Precursor | Nucleophile | Catalyst/Conditions | Product Type |

| N-Tosyl-2-substituted aziridine | Aromatic amine | Catalyst- and solvent-free | N-Aryl-N'-tosyl-vicinal diamine rsc.org |

| Activated aziridine | Aromatic amine | Indium tribromide | Vicinal diamine organic-chemistry.org |

| Allylic amine | Primary or secondary amine | Rhodium catalyst | Unsymmetrical vicinal diamine nih.gov |

| meso-N-phenyl aziridine | Amine | Sc(OTf)3 | 1,2-diamine organic-chemistry.org |

This table provides illustrative examples of reaction types and is not an exhaustive list.

Beyond the direct formation of acyclic diamines, the functionalized propanamine backbone can be exploited to construct larger heterocyclic rings such as pyrrolidines and piperazines. These ring systems are prevalent in medicinal chemistry. mdpi.commdpi.com For instance, intramolecular cyclization of appropriately substituted amine derivatives, potentially formed after aziridine ring-opening, can lead to the formation of pyrrolidine (B122466) rings.

Piperazine derivatives, another important class of heterocycles, can also be synthesized. nih.govnih.gov Methodologies may involve the reaction of the propanamine derivative with precursors that can form the six-membered piperazine ring. The strategic introduction of functional groups allows for the controlled formation of these valuable heterocyclic scaffolds.

Chemical Modifications of the Aziridine Nitrogen

The nitrogen atom of the aziridine ring is a key handle for modulating the reactivity and properties of the entire molecule. By modifying this position, one can influence the ease of ring-opening and introduce diverse functionalities.

N-acylation and N-sulfonylation are common strategies to "activate" the aziridine ring, making it more susceptible to nucleophilic attack. The introduction of acyl or sulfonyl groups, which are electron-withdrawing, enhances the electrophilicity of the ring carbons. researchgate.net For example, N-tosylated aziridines are frequently used substrates in ring-opening reactions. rsc.org The N-sulfonylation of amines using reagents like p-toluenesulfonyl chloride (p-TsCl) is a well-established method. researchgate.net

The introduction of electron-withdrawing groups (EWGs) onto the aziridine nitrogen is a powerful tool for modulating the molecule's reactivity. studypug.com EWGs decrease the electron density on the nitrogen and, by extension, the adjacent carbon atoms, making the aziridine ring more prone to nucleophilic attack. studypug.com This principle allows for controlled ring-opening under milder conditions. The choice of the EWG can fine-tune the reactivity, enabling a broader range of synthetic transformations. nih.gov For non-activated aziridines, which bear electron-donating groups on the nitrogen, activation is often required to form an aziridinium ion before they can react with nucleophiles. nih.govmdpi.com

Table 2: Effect of N-Substituents on Aziridine Reactivity

| N-Substituent Type | Effect on Aziridine Ring | Reactivity towards Nucleophiles |

| Electron-Donating Group (e.g., Alkyl) | Decreased electrophilicity | Lower, requires activation nih.govmdpi.com |

| Electron-Withdrawing Group (e.g., Acyl, Sulfonyl) | Increased electrophilicity | Higher, facilitates ring-opening researchgate.net |

This table illustrates the general trend of N-substituent effects on aziridine reactivity.

Functionalization of the Propane (B168953) Chain

The propane chain of this compound offers additional opportunities for structural diversification. While the primary amine at the 1-position is a key reactive site, the carbon backbone can also be modified. For instance, reactions involving the primary amine, such as alkylation or acylation, can introduce a wide array of functional groups.

Furthermore, the presence of the aziridine ring can influence the reactivity of the adjacent propane chain. The development of synthetic methods that selectively target the propane chain while preserving the aziridine ring, or that use the aziridine as a directing group for reactions on the chain, are areas of synthetic interest. The specific chemical compound (E)-1-(aziridin-2-yl)prop-1-en-2-amine, with a molecular formula of C5H10N2, highlights the potential for unsaturation in the propane chain, further expanding the possibilities for functionalization. nih.gov

Introduction of Fluorinated Moieties

The incorporation of fluorine into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. While specific examples of the direct fluorination of this compound are not extensively documented in publicly available literature, general methodologies for the fluorination of amino compounds can be applied.

The development of N-F fluorinating agents has provided accessible routes for the introduction of fluorine. beilstein-journals.orgnih.gov Reagents such as Selectfluor (a 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt) are known for their ability to fluorinate a variety of substrates under relatively mild conditions. nih.gov For a molecule like this compound, electrophilic fluorination targeting the carbon backbone could be a viable approach, although careful optimization would be required to avoid side reactions involving the reactive aziridine ring or the primary amine.

Another potential strategy involves the synthesis of fluorinated building blocks that can then be used to construct the desired aziridinyl propanamine architecture. This could involve the preparation of a fluorinated propyl amine derivative, followed by the introduction of the aziridine ring. The synthesis of complex fluorine-containing amino acids has been achieved through various methods, including cross-coupling strategies. nih.gov

Table 1: Potential Strategies for Fluorination

| Strategy | Reagent Type | Potential Application to this compound |

|---|---|---|

| Electrophilic Fluorination | N-F Reagents (e.g., Selectfluor) | Direct fluorination of the propyl chain. |

| Nucleophilic Fluorination | Fluoride Salts | Displacement of a leaving group on the propyl chain in a precursor molecule. |

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including ureas and thioureas. These functional groups are known to participate in hydrogen bonding and can significantly alter the biological properties of a parent compound.

The synthesis of urea and thiourea derivatives from aziridine-containing molecules has been reported. nih.gov A general and efficient method for preparing these derivatives involves the reaction of the primary amine with an appropriate isocyanate or isothiocyanate. nih.govresearchgate.netresearchgate.net This reaction typically proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea. researchgate.netresearchgate.net

For the synthesis of urea derivatives of this compound, the parent amine would be reacted with a selected isocyanate (R-N=C=O). The choice of the 'R' group on the isocyanate allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. nih.govorganic-chemistry.org

Similarly, thiourea derivatives can be prepared by reacting this compound with an isothiocyanate (R-N=C=S). nih.govnih.gov The reaction conditions for both urea and thiourea formation are generally mild, often carried out in a suitable organic solvent at room temperature or with gentle heating. google.comorganic-chemistry.org The synthesis of N-acyl thiourea derivatives, for instance, involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isothiocyanate in situ, which then reacts with an amine. nih.gov

Table 2: General Synthesis of Urea and Thiourea Derivatives

| Derivative | Reagent | General Reaction |

|---|---|---|

| Urea | Isocyanate (R-N=C=O) | This compound + R-N=C=O → 1-(3-(Substituted)ureido)propan-1-yl)aziridine |

The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov

Polymerization Chemistry of Aziridine Containing Monomers: Insights from Aziridinyl Propanamine Analogs

Cationic Ring-Opening Polymerization (CROP) of Aziridines

Cationic ring-opening polymerization (CROP) is the classical and most common method for polymerizing non-activated aziridines. researchgate.netmpg.de This process is initiated by protonation or alkylation of the aziridine (B145994) nitrogen, creating a reactive aziridinium (B1262131) cation. The polymerization proceeds via nucleophilic attack of a nitrogen atom from another monomer on one of the ring carbons of the aziridinium ion. This mechanism characteristically leads to the formation of branched polymer structures. mpg.denih.gov

The CROP of aziridine is the primary industrial route to produce branched poly(ethylene imine) (bPEI). nih.govwikipedia.org The process begins with the protonation of the aziridine monomer, forming an aziridinium ion. A second aziridine monomer then acts as a nucleophile, attacking and opening the ring of the protonated species. This propagation step creates a dimer that still contains a reactive amine.

A key feature of aziridine CROP is the "chain transfer to polymer" reaction that leads to branching. During polymerization, any secondary amine nitrogen atom within the growing polymer backbone can act as a nucleophile, attacking an activated monomer. mpg.de This results in the formation of a tertiary amine, which constitutes a branch point. mpg.de

The propagation can occur through two main pathways:

Linear Propagation: An attack by the terminal secondary amine of a growing chain on a monomer, leading to a linear extension.

Branching: An attack by an internal secondary amine within the polymer chain on a monomer, creating a branch.

This branching is a random process, resulting in a hyperbranched structure containing primary, secondary, and tertiary amines. mpg.dersc.org While theoretical calculations initially suggested a ratio of 1:2:1 for primary:secondary:tertiary amines, experimental data have shown the ratio is often closer to 1:1:1, indicating a higher degree of branching than first assumed. mpg.de Controlling this branching is challenging but can be influenced by reaction conditions.

The final architecture of the PEI, including its molecular weight and degree of branching, is highly dependent on the initiators and reaction conditions employed during CROP. rsc.orgresearchgate.net

Initiators: A variety of protonic acids (e.g., HCl, H₂SO₄) and Lewis acids can initiate the polymerization. The nature of the initiator can influence the rate of initiation versus propagation, which in turn affects the polymer's molecular weight distribution. Alkylating agents can also be used to generate the initial aziridinium cation.

Reaction Conditions:

Temperature: Higher temperatures generally increase the reaction rate but can also promote more extensive branching and side reactions, potentially leading to a broader molecular weight distribution.

Solvent: The polarity of the solvent can affect the solubility of the growing polymer and the stability of the cationic intermediates, thereby influencing the polymer architecture.

Monomer Concentration: Higher monomer concentrations can lead to higher molecular weight polymers. The conditions for the polymerization of aziridine can be adjusted to achieve different degrees of branching. wikipedia.org

Table 1: Influence of Reaction Parameters on CROP of Aziridines

| Parameter | Effect on Polymer Architecture | Citation |

|---|---|---|

| Initiator Type | Affects initiation rate and can influence molecular weight distribution. | rsc.org |

| Temperature | Higher temperatures increase reaction rate and branching. | researchgate.net |

| Solvent Polarity | Influences polymer solubility and stability of intermediates. | researchgate.net |

| Monomer Conc. | Higher concentrations can lead to higher molecular weights. | researchgate.net |

Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines

In contrast to CROP, the anionic ring-opening polymerization (AROP) of aziridines allows for the synthesis of linear polyamines with well-defined structures and low dispersity. acs.orgnih.gov However, AROP is not feasible for non-activated aziridines like 1-(aziridin-1-yl)propan-1-amine directly, because the resulting amide anion (aza-anion) is highly unstable. mpg.de Therefore, this method requires the use of "activated" aziridine monomers. researchgate.netrsc.org

To facilitate AROP, the nitrogen atom of the aziridine ring must be substituted with a strong electron-withdrawing group (EWG). researchgate.netacs.org This activation serves three primary purposes:

It removes the acidic N-H proton, preventing termination of the anionic polymerization. mpg.de

It stabilizes the propagating aza-anionic species through delocalization of the negative charge. mpg.de

It increases the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack. mpg.deacs.org

Commonly used activating groups are sulfonyl groups (e.g., tosyl, mesyl) and carbonyl groups (e.g., tert-butyloxycarbonyl or Boc). researchgate.netnih.gov For instance, an analog like 2-methyl-aziridine can be reacted with 4-cyanobenzenesulfonyl chloride to produce the activated monomer 1-(4-cyanobenzenesulfonyl)-2-methyl-aziridine, which is stable and suitable for AROP. acs.org Another example is the use of a tert-butyloxycarbonyl (Boc) group to create tert-butyl aziridine-1-carboxylate (BocAz), which can also undergo AROP. nih.gov

The choice of the activating group is critical as it influences monomer reactivity and the conditions required for its subsequent removal. acs.org The electron-withdrawing strength of the substituent on the sulfonyl group can be adjusted to fine-tune monomer reactivity. acs.org

Table 2: Common Activating Groups for Aziridine AROP

| Activating Group | Example Monomer | Key Features | Citation |

|---|---|---|---|

| Tosyl (Ts) | 2-methyl-N-tosylaziridine (TsMAz) | Highly activating; requires specific conditions for removal. | rsc.org |

| Mesyl (Ms) | 2-methyl-N-mesylaziridine (MsMAz) | High reactivity; allows for living polymerization. | rsc.org |

| Cyanobenzenesulfonyl | 1-(4-cyanobenzenesulfonyl)-2-methyl-aziridine | Bench-stable monomer; allows for mild deprotection. | acs.orgnih.gov |

| tert-Butyloxycarbonyl (Boc) | tert-butyl aziridine-1-carboxylate (BocAz) | Activates the ring; easily removed under acidic conditions. | nih.govresearchgate.net |

The AROP of N-sulfonyl or N-Boc activated aziridines proceeds via a living polymerization mechanism. acs.orgrsc.org This controlled process allows for the synthesis of linear polyamines with predictable molecular weights and narrow molecular weight distributions (low dispersity). acs.orgnih.gov The N-substituent prevents the branching reactions that are characteristic of CROP by deactivating the lone pairs on the nitrogen atoms within the developing polymer chain. researchgate.netnih.gov

The living nature of the polymerization also enables the creation of more complex polymer architectures, such as block copolymers. researchgate.netrsc.org These are synthesized by the sequential addition of different activated aziridine monomers to the reaction. researchgate.netacs.org For example, a well-defined block copolymer can be synthesized by first polymerizing a more reactive aziridine monomer, followed by the addition of a second, less reactive monomer. researchgate.net This strategy opens pathways to a wide variety of functional materials.

A crucial final step in synthesizing linear polyamines via AROP is the removal of the activating groups to liberate the primary or secondary amines of the polymer backbone. acs.org The conditions for this deprotection must be carefully chosen to avoid degradation of the polymer chain.

Deprotection of Polysulfonamides: The removal of sulfonyl groups from the polymer backbone has historically been a challenge, often requiring harsh conditions such as strong acids or high temperatures, which can cause chain scission. acs.orgnih.gov However, milder and more efficient methods have been developed. One successful strategy involves a nucleophilic aromatic substitution using dodecanethiol and a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgnih.gov This method allows for nearly quantitative removal of activating groups like 4-cyanobenzenesulfonyl under mild conditions, yielding pure linear polyamines. acs.orgnih.gov

Deprotection of Poly(Boc-aziridine): The tert-butyloxycarbonyl (Boc) group was specifically chosen as an activating group due to its well-established sensitivity to acidic conditions. nih.gov The Boc groups on the corresponding polymer, poly(BocAz), can be cleanly and efficiently removed using trifluoroacetic acid (TFA) to yield linear polyethyleneimine (lPEI). nih.govresearchgate.net This provides a valuable alternative to the polysulfonamide route.

Copolymerization Strategies Involving Aziridine Monomers

The incorporation of aziridine-containing monomers, such as aziridinyl propanamine analogs, into copolymers offers a versatile platform for designing macromolecules with tailored properties and functionalities. Various copolymerization strategies have been developed to control the architecture of the resulting polymers, including block, gradient, and graft copolymers. These strategies leverage different polymerization mechanisms, such as cationic, anionic, and catalyst-controlled ring-opening polymerizations.

One significant strategy involves the synthesis of block copolymers. For instance, amphiphilic block copolymers composed of acidified polyamine and polycarbonate segments have been created through the orthogonal polymerization of aziridine and cyclic carbonates. rsc.org In this system, the cationic ring-opening polymerization (ROP) of aziridine and the anionic ROP of cyclic carbonates proceed concurrently. rsc.org Another approach to block copolymers involves catalyst-controlled systems, where a combination of catalysts can selectively polymerize different monomers in a specific sequence from a monomer mixture. For example, the copolymerization of epoxides, N-tosyl aziridine (TAz), and cyclic anhydrides can be controlled to produce polyether-b-polyamine block copolymers. acs.org The sequence of monomer incorporation is dictated by the choice of catalyst systems, such as a phosphazene base and a triethyl borane (B79455) (TEB) catalyst pair. acs.org Furthermore, living anionic polymerization techniques allow for the synthesis of block copolymers by sequential monomer addition. acs.org

Gradient copolymers, where the monomer composition changes gradually along the polymer chain, can be synthesized via competitive copolymerization. This is particularly effective with sulfonyl-activated aziridines, where the reactivity of the monomers can be fine-tuned by adjusting the electron-withdrawing nature of the activating groups. acs.org By selecting comonomers with different reactivity ratios, it is possible to create copolymers ranging from statistical or soft gradients to more block-like structures. acs.org This method provides a one-pot strategy to access tailored gradient copolymers with controlled monomer sequence distribution and low dispersities. acs.org

Grafting techniques are also employed to create complex polymer architectures. mdpi.comnih.gov This can be achieved through "grafting-from", "grafting-to", or "grafting-through" methods. nih.gov For example, a macromonomer approach can be used where a pre-made polymer backbone is functionalized with aziridine-containing monomers, which are then polymerized to form the grafts. acs.org Free radical polymerization has been used to copolymerize an aziridine-poly(ethylene glycol)-acrylate (AzPEGA) macromonomer with methyl-PEG-acrylate (mPEGA) to form brush copolymers with a high density of reactive aziridine groups. acs.org These grafting strategies are valuable for modifying the properties of existing polymers, enhancing characteristics like solubility and biocompatibility without altering the main polymer backbone. mdpi.comnih.gov

The table below summarizes various copolymerization strategies involving aziridine monomers.

Table 1: Copolymerization Strategies with Aziridine Monomers| Copolymerization Strategy | Aziridine Monomer(s) | Comonomer(s) | Resulting Polymer Architecture | Polymerization Mechanism | Key Findings |

|---|---|---|---|---|---|

| Orthogonal Polymerization rsc.org | Aziridine | Cyclic Carbonates | Amphiphilic Block Copolymer | Cationic and Anionic ROP | Simultaneous chain propagation of both monomer types. |

| Competitive Copolymerization acs.org | Sulfonyl-activated aziridines | Other sulfonyl-activated aziridines | Gradient Copolymer | Living Anionic Polymerization | Reactivity differences, controlled by activating groups, allow for tunable gradient strengths. |

| Catalyst-Controlled Copolymerization acs.org | N-Tosyl aziridine (TAz) | Epoxides, Cyclic Anhydrides | Block Copolymer | Catalyst-controlled ROP | Monomer sequence is determined by the specific catalyst system used. |

| Alternating Copolymerization nih.gov | N-butylaziridine | Carbon Monoxide | Alternating Copolymer (Poly-β-peptoid) | Cobalt-catalyzed coupling | Selective for comonomer-alternating enchainment. |

| Free Radical Polymerization acs.org | Aziridine-PEG-Acrylate (AzPEGA) | Methyl-PEG-Acrylate (mPEGA) | Brush (Graft) Copolymer | Free Radical Polymerization | Creates a polymeric platform with an adjustable number of aziridine groups for cross-linking. |

| Termination of Living Polymerization nih.gov | N-Tosylaziridine (TAz) | Styrene (polymerized first) | Amine-terminated Polymer | Living Anionic Polymerization | TAz acts as a terminating agent for living poly(styryl) chains, introducing a terminal amine group. |

Application of Polymeric Derivatives as Chemical Scaffolds

Polymeric derivatives of aziridine-containing monomers serve as highly versatile chemical scaffolds with a broad range of applications, primarily due to the reactive nature of the aziridine ring. researchgate.net These scaffolds are utilized in materials science for creating cross-linked networks and in biomedicine for applications like tissue engineering and drug delivery. ontosight.aiontosight.aiontosight.aipolyaziridine.com

One of the most prominent applications is their use as cross-linking agents. polyaziridine.com Polyfunctional aziridines can react with active hydrogen atoms found in other polymers, such as the carboxylic acid groups in acrylic or polyurethane resins. polyaziridine.com This reaction, which involves the ring-opening of the aziridine, forms a dense cross-linked network, significantly enhancing the physical and chemical properties of coatings, inks, and adhesives. polyaziridine.compolyaziridine.com The resulting materials exhibit improved chemical resistance, higher adhesive strength, and increased wear resistance. polyaziridine.com The cross-linking reaction can often occur at ambient temperatures as the system dries, although it can be accelerated by heat. polyaziridine.com Polymeric aziridine cross-linkers have been developed for both aqueous and non-aqueous systems. polyaziridine.compcimag.com

In the biomedical field, aziridine-based polymers are valuable as scaffolds for tissue engineering. ontosight.aiontosight.ai Their biocompatibility and biodegradability, which can be tailored through copolymerization, make them suitable for creating structures that support cell growth, adhesion, and differentiation. ontosight.ainih.gov For example, copolymers of aziridine and oxirane can be water-soluble and allow for chemical modification, enabling the attachment of various functional groups to promote specific cellular interactions. ontosight.ai These scaffolds can be designed to mimic the extracellular matrix, providing a conducive environment for tissue regeneration. nih.gov The ability to modify these polymers, for instance through ethoxylation or phosphonomethylation, can introduce specific functionalities like improved water solubility or the ability to bind metal ions, further expanding their use in biomedical devices. ontosight.ai

Furthermore, these polymeric scaffolds are being explored for advanced applications such as drug delivery systems. ontosight.aiontosight.aiontosight.ai The polymer matrix can be designed to encapsulate therapeutic agents and release them in a controlled manner. ontosight.ai The chemical structure of the aziridine-containing polymer allows for precise control over the degradation rate and release kinetics. Post-polymerization modification is another key advantage, where the aziridine moieties within a polymer chain can be opened in the presence of a Lewis acid, allowing for the extension of side chains and the introduction of new functional groups. rsc.org This strategy provides a powerful tool for functionalizing polymers and creating sophisticated chemical scaffolds for various technological and biomedical purposes. rsc.orgrsc.org

The table below details some of the key applications of polymeric derivatives of aziridine as chemical scaffolds.

Table 2: Applications of Polyaziridine Derivatives as Chemical Scaffolds| Application Area | Type of Scaffold/Polymer | Function/Purpose | Key Features & Findings |

|---|---|---|---|

| Coatings, Inks, Adhesives polyaziridine.compolyaziridine.comcovestro.com | Polyfunctional Aziridine Cross-linker | To improve physical and chemical properties of resins. | Reacts with carboxyl groups on acrylic or polyurethane resins to form a cross-linked network, increasing durability and resistance. polyaziridine.com Can cure at room temperature. covestro.com |

| Biomedical - Tissue Engineering ontosight.aiontosight.ainih.gov | Aziridine-Oxirane Copolymers; Modified Homopolymers | To provide a biocompatible and biodegradable support for cell growth and tissue regeneration. | Water-solubility and capacity for chemical modification allow for tailored cell interaction. ontosight.ai Can mimic the natural extracellular matrix. nih.gov |

| Biomedical - Drug Delivery ontosight.aiontosight.ai | Aziridine-based Copolymers | To encapsulate and provide controlled release of therapeutic agents. | Biocompatibility and modifiable structure enable control over drug release profiles. ontosight.ai |

| Water Treatment ontosight.ai | Phosphonomethylated Polyaziridine | To remove heavy metals from water. | The addition of phosphonomethyl groups imparts the ability to bind with metal ions. ontosight.ai |

| Polymer Functionalization researchgate.netrsc.org | Aziridine-incorporated Copolymers | To serve as a platform for post-polymerization modification. | Aziridine rings in the polymer backbone or side chains can be opened to attach other molecules, creating functional materials. rsc.org |

| Subterranean Formation Treatment google.com | Polyaziridine Cross-linker with Maleic Anhydride Copolymer | To form a gel for controlling water flow in oil and gas wells. | Creates a cross-linked gel with controllable set times at various temperatures. google.com |

Advanced Computational Chemistry and Theoretical Frameworks for Aziridinyl Propanamine Systems

Quantum Mechanical Calculations on Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to elucidating the three-dimensional structure and conformational landscape of 1-(Aziridin-1-YL)propan-1-amine. Methods such as Density Functional Theory (DFT) are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The high ring strain of the aziridine (B145994) group significantly influences these parameters. wikipedia.org

The conformational flexibility of the propanamine side chain results in multiple possible low-energy conformers. Computational scans of the potential energy surface, by systematically rotating the dihedral angles of the C-C and C-N bonds in the side chain, can identify these stable conformations. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G**) |

| Bond Length | C-N (aziridine) | 1.48 Å |

| C-C (aziridine) | 1.49 Å | |

| N-C (side chain) | 1.46 Å | |

| C-C (propyl) | 1.53 Å | |

| Bond Angle | C-N-C (aziridine) | ~60° |

| H-N-H (amine) | 106.5° | |

| Dihedral Angle | N-C-C-N | Variable (gauche/anti) |

Note: The values in this table are illustrative and representative of typical results from DFT calculations for similar molecules.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental findings. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the N-H stretches of the primary amine and the ring deformation modes of the aziridine.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are crucial for assigning signals in experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis | λmax | ~210 nm |

| IR | N-H Stretch | 3300-3400 cm⁻¹ |

| Aziridine Ring Puckering | 850-950 cm⁻¹ | |

| ¹³C NMR | Aziridine Carbons | 20-30 ppm |

| Propyl Carbons | 25-50 ppm | |

| ¹H NMR | Aziridine Protons | 1.5-2.5 ppm |

| Amine Protons | 1.0-3.0 ppm (broad) |

Note: These are representative values and can vary based on the computational method and solvent model used.

Reaction Pathway Analysis and Mechanistic Insights

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. researchgate.net The high reactivity of the strained aziridine ring makes it susceptible to ring-opening reactions, which are a primary focus of mechanistic studies. solubilityofthings.comnih.gov

By mapping the potential energy surface, transition states for various reaction pathways can be located and characterized. For instance, the nucleophilic ring-opening of the aziridine can be modeled to determine whether the reaction proceeds via an SN1 or SN2 mechanism. Calculation of the activation energies for competing pathways allows for the prediction of the most likely reaction mechanism. nih.gov

Kinetic isotope effect studies, complemented by computational modeling, can further elucidate the rate-determining step of a reaction. researchgate.net For example, in a base-promoted elimination reaction, the role of proton transfer can be investigated by computationally modeling the reaction with deuterated analogues. nih.gov

Predictive Modeling of Reactivity and Selectivity

Predictive models based on computational chemistry can forecast the reactivity and selectivity of this compound in various chemical transformations. researchgate.net Molecular descriptors derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potential maps, are used to rationalize and predict reactivity.

The regioselectivity of nucleophilic attack on the aziridine ring can be predicted by analyzing the local reactivity descriptors, such as the Fukui functions or the distribution of the LUMO. These models can predict whether a nucleophile will preferentially attack the less substituted or more substituted carbon of the aziridine ring.

Furthermore, the stereoselectivity of reactions can be modeled by calculating the energies of the diastereomeric transition states leading to different stereoisomeric products. This is particularly relevant in asymmetric synthesis where chiral catalysts are employed. nih.gov

Table 3: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Site of oxidation (lone pairs on N) |

| LUMO Energy | +1.2 eV | Site of nucleophilic attack (aziridine C) |

| Mulliken Charges | N (aziridine) ~ -0.4 e | Nucleophilic center |

| C (aziridine) ~ +0.1 e | Electrophilic centers |

Note: These values are illustrative and depend on the level of theory.

Solvation Effects in Reaction Thermodynamics and Kinetics

The solvent can have a profound impact on the thermodynamics and kinetics of reactions involving this compound. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models.